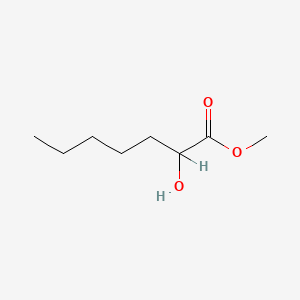

2-羟基庚酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-hydroxyheptanoate is an organic compound with the molecular formula C8H16O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as an intermediate in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals.

科学研究应用

Pharmaceutical Applications

Methyl 2-hydroxyheptanoate has shown potential as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been studied for its role in developing anti-inflammatory agents and drugs targeting metabolic disorders. Research indicates that derivatives of this compound can exhibit significant biological activity.

Case Study: Anti-Inflammatory Properties

A study published in a peer-reviewed journal examined the efficacy of methyl 2-hydroxyheptanoate derivatives in reducing inflammation in animal models. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential utility in developing new anti-inflammatory medications .

Food Industry Applications

In the food industry, methyl 2-hydroxyheptanoate is utilized as a flavor enhancer due to its fruity aroma. It is commonly found in various food products, including baked goods, candies, and beverages.

Flavor Profile Analysis

A sensory analysis conducted on baked goods containing methyl 2-hydroxyheptanoate revealed that it significantly enhances flavor perception compared to control samples without the compound. The study highlighted its effectiveness at low concentrations, making it an attractive option for food manufacturers looking to improve product appeal without overwhelming flavors .

Chemical Synthesis Applications

Methyl 2-hydroxyheptanoate serves as a valuable building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the production of more complex molecules.

Synthetic Pathways

The compound can be utilized in various synthetic pathways, including:

- Esterification Reactions : Serving as a reactant to form more complex esters.

- Transesterification : Used to modify triglycerides for biodiesel production.

- Synthesis of Surfactants : Employed in producing non-ionic surfactants used in detergents and cosmetics.

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory drugs |

| Food Industry | Flavor enhancer |

| Chemical Synthesis | Building block for esters and surfactants |

生化分析

Biochemical Properties

This reaction results in the formation of an alcohol and a carboxylic acid .

Molecular Mechanism

The molecular mechanism of Methyl 2-hydroxyheptanoate is not well-understood. Esters like Methyl 2-hydroxyheptanoate can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can be catalyzed by esterases, a type of enzyme found in various tissues in the body .

Temporal Effects in Laboratory Settings

Esters are generally known to be susceptible to hydrolysis over time, especially in the presence of water and esterase enzymes .

Metabolic Pathways

Esters like Methyl 2-hydroxyheptanoate can be metabolized in the body through ester hydrolysis, a reaction catalyzed by esterase enzymes .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyheptanoate can be synthesized through the esterification of 2-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-hydroxyheptanoate involves the continuous esterification process. This method uses a packed column reactor where 2-hydroxyheptanoic acid and methanol are fed continuously, and the ester is collected as the product. The reaction is catalyzed by a strong acid resin, and the process is optimized for high yield and purity.

化学反应分析

Types of Reactions: Methyl 2-hydroxyheptanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Produces 2-ketoheptanoic acid or 2-hydroxyheptanoic acid.

Reduction: Produces 2-hydroxyheptanol.

Substitution: Produces various substituted esters depending on the reagent used.

作用机制

The mechanism of action of methyl 2-hydroxyheptanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for esterases, it undergoes hydrolysis to produce 2-hydroxyheptanoic acid and methanol. This hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.

相似化合物的比较

- Methyl 2-hydroxybutanoate

- Methyl 2-hydroxyhexanoate

- Methyl 2-hydroxyoctanoate

Comparison: Methyl 2-hydroxyheptanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to methyl 2-hydroxybutanoate, it has a longer carbon chain, resulting in a higher boiling point and different solubility characteristics. Its intermediate chain length makes it suitable for applications where shorter or longer chain esters may not be as effective.

生物活性

Methyl 2-hydroxyheptanoate is an organic compound classified as an ester, featuring a hydroxyl group (-OH) attached to the second carbon of a heptanoate chain. Its molecular formula is C8H16O3, and it has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications.

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in various organic solvents

The biological activity of methyl 2-hydroxyheptanoate is primarily attributed to its hydroxyl group, which allows for hydrogen bonding and interaction with biological molecules. This interaction can influence its reactivity and biological functions, making it a candidate for various metabolic pathways and enzymatic reactions.

1. Metabolic Pathways

Research indicates that methyl 2-hydroxyheptanoate may act as a substrate for enzymes involved in fatty acid metabolism. Its structural characteristics facilitate interactions with metabolic enzymes, potentially influencing lipid metabolism and energy production in cells.

2. Anti-inflammatory Properties

Preliminary studies suggest that methyl 2-hydroxyheptanoate may exhibit anti-inflammatory properties. This activity could be beneficial in conditions characterized by chronic inflammation, although further research is needed to elucidate the specific mechanisms involved.

3. Antimicrobial Activity

There is emerging evidence that methyl 2-hydroxyheptanoate possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential applications in treating infections or as a preservative in food products .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of methyl 2-hydroxyheptanoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory effects of methyl 2-hydroxyheptanoate on human macrophage cell lines. The results indicated a reduction in pro-inflammatory cytokine production, supporting its role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 2-hydroxyheptanoate | C8H16O3 | Anti-inflammatory, antimicrobial |

| Methyl 3-hydroxyheptanoate | C8H16O3 | Metabolic pathway involvement |

| Methyl 4-hydroxy-2-heptenoate | C8H14O3 | Antimicrobial, potential therapeutic |

属性

IUPAC Name |

methyl 2-hydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBFAXBOTWDLBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。